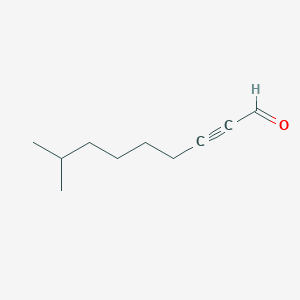

8-Methylnon-2-ynal

Description

Structure

3D Structure

Properties

CAS No. |

62088-68-0 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

8-methylnon-2-ynal |

InChI |

InChI=1S/C10H16O/c1-10(2)8-6-4-3-5-7-9-11/h9-10H,3-4,6,8H2,1-2H3 |

InChI Key |

KWPAANRYBVECAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCC#CC=O |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Reactions Involving 8 Methylnon 2 Ynal

Reaction Kinetics and Thermodynamics of 8-Methylnon-2-ynal Transformations

The dual functionality of this compound allows for a rich and complex reactivity profile. The aldehyde group is susceptible to nucleophilic attack, while the alkyne can undergo electrophilic addition, cycloaddition, and other metal-catalyzed transformations. wikipedia.orgdummies.commasterorganicchemistry.com The interplay between these two reactive sites is a key area of investigation.

The rate-determining step in reactions involving this compound is highly dependent on the nature of the reactants and the reaction conditions.

For aldehyde reactivity , nucleophilic addition to the carbonyl group is a fundamental process. khanacademy.orgmasterorganicchemistry.com The mechanism typically involves the attack of a nucleophile on the electrophilic carbonyl carbon. The initial nucleophilic attack is often the rate-determining step, leading to a tetrahedral intermediate. saskoer.caresearchgate.netlibretexts.org The rate of this step is influenced by the steric hindrance around the carbonyl group and the electronic properties of the substituents. libretexts.org In this compound, the long alkyl chain does not significantly sterically hinder the aldehyde, making it readily accessible to nucleophiles.

For alkyne reactivity , electrophilic addition is a common transformation. However, alkynes are generally less reactive towards electrophiles than alkenes. msu.edulibretexts.org This is attributed to the sp-hybridized carbons in the triple bond, which hold the π-electrons more tightly. libretexts.org The rate-determining step in electrophilic addition is typically the formation of a vinyl cation intermediate. libretexts.org The stability of this intermediate is crucial in determining the reaction rate. In the case of this compound, the electron-withdrawing nature of the aldehyde group can influence the regioselectivity of the addition.

In reactions where both functional groups can react, the relative rates of reaction at the aldehyde and alkyne moieties will determine the product distribution. For example, in a reaction with a reagent that is both a nucleophile and an electrophile, a complex reaction pathway with competing rate-determining steps can be expected.

Hypothetical Rate Constants for Competing Reactions of this compound

The following interactive table provides hypothetical second-order rate constants (k) for the reaction of this compound with different types of reagents at a standard temperature. This data illustrates the potential for chemoselectivity based on the nature of the attacking species.

| Reagent Type | Target Functional Group | Hypothetical Rate Constant (M⁻¹s⁻¹) | Predominant Reaction Pathway |

| Strong Nucleophile (e.g., Grignard Reagent) | Aldehyde | 1.2 x 10⁻¹ | Nucleophilic Addition |

| Strong Electrophile (e.g., HBr) | Alkyne | 3.5 x 10⁻³ | Electrophilic Addition |

| Dienophile (in Diels-Alder) | Alkyne | 8.9 x 10⁻⁵ | Cycloaddition |

| Hydride (e.g., NaBH₄) | Aldehyde | 5.0 x 10⁻² | Reduction |

Thermochemical analysis provides valuable information about the energy landscape of a reaction, including the stability of intermediates and the energy barriers of transition states. Addition reactions to alkynes are generally more exothermic than those to alkenes. msu.edu

In the context of this compound, the thermochemistry of addition reactions to the alkyne would be influenced by the substituents. The formation of a vinyl cation intermediate during electrophilic addition is an endothermic process, and the stability of this cation is a key factor. For nucleophilic addition to the aldehyde, the formation of the tetrahedral intermediate is typically exothermic.

Computational methods are often employed to calculate the enthalpies and Gibbs free energies of reactants, intermediates, transition states, and products. These calculations help to construct a detailed reaction energy profile, which can be used to predict the feasibility and selectivity of a reaction. For instance, the relative energies of the transition states for attack at the aldehyde versus the alkyne can predict the chemoselectivity of a given reagent.

Computational Chemistry Studies of this compound Reactivity

Computational chemistry has become an indispensable tool for investigating reaction mechanisms at the molecular level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and energetics of molecules. figshare.comacs.orgresearchgate.netmuni.czrsc.org For this compound, DFT calculations can provide insights into:

Molecular Orbital Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack.

Charge Distribution: Calculation of the partial atomic charges can identify the electrophilic and nucleophilic centers in the molecule. The carbonyl carbon is expected to have a significant positive charge, while the oxygen will be negatively charged. The alkyne carbons will have a more complex charge distribution influenced by the neighboring groups.

Reaction Pathways and Transition States: DFT can be used to map out the entire energy profile of a reaction, including the structures and energies of transition states and intermediates. nih.govacs.org This allows for a detailed understanding of the reaction mechanism and can help to explain observed selectivities. For example, DFT calculations could be used to compare the activation energies for different possible cycloaddition pathways involving the alkyne.

Calculated Electronic Properties of this compound using DFT

This interactive table presents hypothetical data from a DFT calculation on this compound, illustrating key electronic properties that govern its reactivity.

| Property | Value | Interpretation |

| HOMO Energy | -6.8 eV | Indicates the energy of the highest energy electrons, likely localized on the alkyne π-system. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy empty orbital, likely centered on the carbonyl carbon. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, primarily due to the aldehyde group. |

| Partial Charge on Carbonyl Carbon | +0.45 e | Confirms the electrophilic nature of the aldehyde carbon. |

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.govlabxing.comacs.org For reactions of this compound, MD simulations can provide insights into:

Solvent Effects: The explicit inclusion of solvent molecules in an MD simulation allows for the study of how the solvent influences the reaction pathway and energetics. The polarity of the solvent can have a significant impact on the stability of charged intermediates and transition states.

Conformational Dynamics: The long alkyl chain of this compound can adopt various conformations. MD simulations can explore the conformational landscape of the molecule and identify the most stable conformers in different environments. This can be important for understanding how the molecule interacts with other reactants or catalysts.

Intermolecular Interactions: MD simulations can model the interactions between this compound and other molecules, such as reactants, catalysts, or enzymes. This can provide a detailed picture of the pre-reaction complex and how the molecules orient themselves before the reaction occurs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. wikipedia.orgnih.govnih.gov While no specific QSAR studies on this compound were found, a QSAR model could be developed for a series of related alkynal analogues to predict their reactivity in a particular transformation.

The general workflow for a QSAR study would involve:

Data Set Collection: A set of alkynal analogues with experimentally measured reactivity data would be compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., steric, electronic, topological) would be calculated for each molecule in the data set.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the observed reactivity.

Model Validation: The predictive power of the model would be assessed using various statistical techniques.

Such a QSAR model could then be used to predict the reactivity of new, untested alkynal analogues, which would be valuable for designing new compounds with desired properties.

Spectroscopic Analysis of Reaction Intermediates and Products

The elucidation of reaction mechanisms involving this compound heavily relies on the detailed spectroscopic analysis of transient intermediates and stable final products. Techniques such as in-situ spectroscopic monitoring and advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for chemists to map the transformation pathways of this specific alkynyl aldehyde.

In-situ Spectroscopic Monitoring of this compound Reactions

In-situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it progresses, providing invaluable kinetic and mechanistic data without the need for isolating fleeting intermediates. While specific studies detailing the in-situ monitoring of reactions with this compound are not prevalent in publicly accessible literature, the application of these techniques can be understood from general principles and studies on analogous systems.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful for tracking the concentration changes of reactants, intermediates, and products. For a hypothetical reaction involving the reduction of the aldehyde group in this compound, one could expect to observe the disappearance of the characteristic C=O stretching vibration (typically around 1715 cm⁻¹) in the IR spectrum and the concurrent appearance of an O-H stretching band from the resulting alcohol product. acs.org

Similarly, Raman spectroscopy is particularly well-suited for monitoring changes in non-polar functional groups with high polarizability, such as the C≡C triple bond in this compound. sci-hub.se The development of tandem monitoring methodologies, combining techniques like Powder X-ray Diffraction (PXRD) and Raman spectroscopy, has enabled comprehensive analysis of mechanochemical reactions, which could be applied to solid-state reactions of this compound derivatives. sci-hub.seirb.hr These advanced methods can provide quantitative kinetic analysis even for complex reactions involving unknown crystal structures and short-lived intermediates. irb.hr

Interactive Data Table: Expected Spectroscopic Shifts in a Hypothetical Reaction of this compound

| Functional Group | Reactant (this compound) | Product (e.g., Alcohol) | Spectroscopic Technique |

| Aldehyde C=O | ~1715 cm⁻¹ | Absent | FTIR |

| Alkyne C≡C | ~2200-2260 cm⁻¹ | Unchanged (if not reacting) | FTIR, Raman |

| Alcohol O-H | Absent | ~3200-3600 cm⁻¹ (broad) | FTIR |

Advanced NMR and Mass Spectrometry Techniques for Mechanistic Insights

Advanced NMR and mass spectrometry techniques are crucial for the definitive structural characterization of reaction intermediates and products derived from this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

One-dimensional (1D) NMR (¹H and ¹³C) provides the fundamental framework for structure elucidation. For instance, in a reaction involving this compound, changes in the chemical shifts of the aldehydic proton (~9.5 ppm) and the sp-hybridized carbons of the alkyne (~70-90 ppm) would be indicative of a chemical transformation. acs.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms within a molecule. These methods would be instrumental in confirming the structure of complex products formed from this compound, for example, in cycloaddition or rearrangement reactions.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass-to-charge ratio (m/z) measurements, enabling the determination of the elemental composition of a molecule. This is critical for confirming the identity of reaction products and for proposing the structures of unknown intermediates. acs.orgnih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further provide structural information and help to distinguish between isomers.

While specific published data on the advanced NMR and mass spectrometry analysis of this compound reaction products is scarce, the table below illustrates the type of data that would be generated in such studies, based on known spectroscopic behaviors of similar organic compounds. acs.orgnih.govacs.org

Interactive Data Table: Illustrative Spectroscopic Data for a Hypothetical Product of an this compound Reaction

| Technique | Data Type | Example Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | Appearance of a broad singlet at ~4.5 ppm | Formation of a hydroxyl group |

| ¹³C NMR | Chemical Shift (δ) | Shift of the C=O carbon signal (~200 ppm) to a C-O signal (~60-70 ppm) | Reduction of an aldehyde to an alcohol |

| COSY | Correlation Peaks | Cross-peak between the new O-H proton and adjacent C-H protons | Confirms connectivity in the product |

| HRMS | m/z | [M+H]⁺ peak corresponding to the exact mass of the expected product | Confirms elemental composition |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Methylnon-2-ynal, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves alkyne alkylation or condensation reactions. For example, a Sonogashira coupling between a terminal alkyne and a halogenated aldehyde precursor can be optimized using palladium catalysts under inert conditions. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios of reagents should be systematically varied to maximize yield. Detailed protocols from peer-reviewed journals (e.g., Journal of Organic Chemistry) should be followed, with strict adherence to IUPAC nomenclature for reproducibility .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Characterization requires a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze , , and DEPT spectra to confirm alkynal proton environments and carbon backbone.

- IR : Identify the aldehyde carbonyl stretch (~1700 cm) and alkyne C≡C stretch (~2100 cm).

- GC-MS : Quantify purity and detect byproducts using split/splitless injection modes.

- Elemental Analysis : Validate empirical formula (CHO). Document all data in tabular format with error margins .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its α,β-unsaturated aldehyde structure, this compound is reactive and potentially toxic. Researchers must:

- Use PPE (nitrile gloves, lab coats, goggles) and work in a fume hood.

- Store under nitrogen at –20°C to prevent oxidation.

- Neutralize waste with 10% sodium bicarbonate before disposal.

- Follow OSHA guidelines for volatile organic compounds and document all safety incidents .

Advanced Research Questions

Q. How can computational modeling predict the isomerization pathways of this compound under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model tautomerization between enol and keto forms. Use software like Gaussian or ORCA to calculate Gibbs free energy barriers at pH 3–10. Validate predictions experimentally via -NMR kinetics in buffered solutions. Cross-reference computational data with experimental results to refine transition-state models .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent carriers). To address this:

- Perform a systematic review using PRISMA guidelines to identify confounding variables .

- Replicate key studies under standardized conditions (e.g., ISO 10993-5 for cytotoxicity).

- Apply meta-analysis to quantify effect sizes and heterogeneity using R or RevMan .

Q. How can researchers design experiments to investigate the compound’s role in lipid peroxidation cascades?

- Methodological Answer :

- In vitro : Treat lipid bilayers (e.g., DOPC liposomes) with this compound and monitor malondialdehyde (MDA) formation via thiobarbituric acid reactive substances (TBARS) assay.

- In vivo : Use knockout mouse models (e.g., GPx4) to assess ferroptosis induction.

- Controls : Include antioxidants (e.g., Vitamin E) and ROS scavengers to validate specificity. Publish raw data in supplementary tables with statistical significance thresholds (p < 0.05) .

Q. What advanced chromatographic techniques optimize the separation of this compound from complex matrices?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient elution (water:acetonitrile, 0.1% formic acid).

- UPLC-MS/MS : Employ a BEH Shield RP18 column for high-resolution separation. Set MRM transitions for quantification (e.g., m/z 151 → 123).

- Validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.99), LOD/LOQ, and recovery rates .

Data Presentation and Reproducibility Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.